2-硝基苯并呋喃

描述

Synthesis Analysis

The synthesis of 2-Nitrobenzofuran and its derivatives has been explored through various methodologies. One approach involves the double functionalization of 2′-amino-biphenyl-2-ols for the synthesis of functionalized 4-nitro-dibenzofurans, utilizing NaNO2 in trifluoroacetic acid (TFA) and water, highlighting a combination of nitration and cycloetherification reactions (Kumar et al., 2015). Additionally, a diastereo- and enantioselective dearomative [3 + 2] cycloaddition reaction of 2-nitrobenzofurans with 3-isothiocyanato oxindoles has been developed, providing a practical access to spirooxindoles containing a 2,3-dihydrobenzofuran motif with excellent diastereo- and enantioselectivities (Zhao et al., 2018).

Molecular Structure Analysis

X-ray crystal structure studies have established the position of the nitro group in several dibenzofurans, aiding in the understanding of the molecular structure and reactivity of these compounds (Kumar et al., 2015). The electronic and steric effects imposed by the nitro group play a significant role in determining the reactivity and selectivity in subsequent chemical transformations.

Chemical Reactions and Properties

2-Nitrobenzofurans participate in various chemical reactions, including Diels-Alder reactions, which have been explored as a method for the simple synthesis of dibenzofurans. The nitro group acts as a strong electron-acceptor, enhancing the dienophilic character of these compounds, making them suitable for polar thermal Diels-Alder reactions with normal electron demand (Della Rosa et al., 2011). Additionally, the direct access to 3-thioether-substituted dihydrofuro[2,3-b]benzofurans via tandem reactions of sulfur ylides and 2-nitrobenzofurans has been achieved, presenting a high atom economy and demonstrating the versatility of 2-nitrobenzofurans in organic synthesis (Qiu et al., 2023).

科学研究应用

抗病毒活性

2-硝基苯并呋喃具有抗病毒特性,使其成为对抗病毒感染的潜在候选药物。研究人员已经探索了其对各种病毒的有效性,包括丙型肝炎病毒 (HCV)。 值得注意的是,最近发现的一种大环苯并呋喃衍生物显示出抗HCV活性,表明其具有作为有效治疗剂的潜力 .

脱芳香化反应

2-硝基苯并呋喃已被成功地用作脱芳香化反应中的合成子。这些转化反应由过渡金属或有机催化剂催化,生成复杂的结构。 例如,涉及烯醛和 2-硝基苯并呋喃的脱芳香化迈克尔加成反应以级联方式进行,为获得多种化学基序提供了途径 .

作用机制

Target of Action

2-Nitrobenzofurans exhibit diverse biological activity . They have been found to have antimicrobial activity against Helicobacter pylori, act as radiosensitizing agents, and regulate the HNF4α receptor .

Mode of Action

It is known that these compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

2-Nitrobenzofurans are involved in various biochemical pathways. They are valuable substrates for effecting dearomatization of the furan ring . Due to the high activity of the double bond in the 2-nitrofuran ring, these compounds are suitable substrates for various conjugated addition reactions and pericyclic processes resulting in a rich spectrum of functionalized derivatives .

Result of Action

2-Nitrobenzofurans have been found to exhibit diverse biological activity. For example, some derivatives possess genotoxic properties, whereas methoxy-2-nitronaphtho[2,1-b]furan is one of the strongest known mutagens for mammalian cells . Synthetic calanolide exhibits antituberculous activity, while a number of 2-nitroarenofurans exhibit antiparasitic activity .

生化分析

Biochemical Properties

2-Nitrobenzofuran plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Nitrobenzofuran has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, it acts as a radiosensitizing agent by interacting with proteins involved in DNA repair mechanisms . The compound also regulates the activity of the HNF4α receptor, a nuclear receptor involved in the regulation of gene expression . These interactions highlight the versatile biochemical properties of 2-Nitrobenzofuran.

Cellular Effects

2-Nitrobenzofuran exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Nitrobenzofuran has been found to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, 2-Nitrobenzofuran impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 2-Nitrobenzofuran involves several key processes. At the molecular level, 2-Nitrobenzofuran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity . For instance, 2-Nitrobenzofuran inhibits the activity of bacterial enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it activates certain signaling pathways by binding to receptors and modulating their activity . These molecular interactions underpin the diverse biological activities of 2-Nitrobenzofuran.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrobenzofuran change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Nitrobenzofuran is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Over time, the compound’s effects on cellular function may diminish due to its degradation or metabolism . Long-term studies have also indicated that prolonged exposure to 2-Nitrobenzofuran can lead to adaptive cellular responses, such as changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of 2-Nitrobenzofuran vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At high doses, 2-Nitrobenzofuran can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of 2-Nitrobenzofuran.

Metabolic Pathways

2-Nitrobenzofuran is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . For example, 2-Nitrobenzofuran is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can interact with cellular macromolecules . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making them critical considerations in its biochemical analysis.

Transport and Distribution

The transport and distribution of 2-Nitrobenzofuran within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-Nitrobenzofuran can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Nitrobenzofuran within tissues is also influenced by its lipophilicity and affinity for specific cellular compartments . These factors determine the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-Nitrobenzofuran plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 2-Nitrobenzofuran can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns influence the compound’s biological activity and its ability to modulate cellular processes.

属性

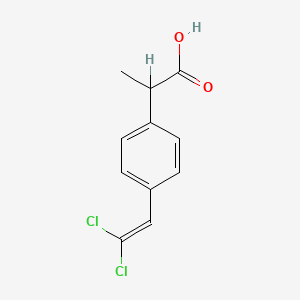

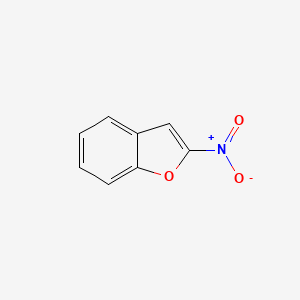

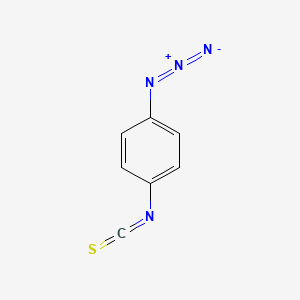

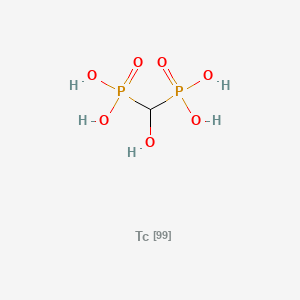

IUPAC Name |

2-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZMTXPFGDUHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186750 | |

| Record name | 2-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33094-66-5 | |

| Record name | 2-Nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33094-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033094665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33094-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 2-Nitrobenzofuran is C8H5NO3, and its molecular weight is 163.13 g/mol.

A: While specific data isn't detailed in the provided abstracts, researchers commonly utilize techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to characterize 2-Nitrobenzofuran. [, , ] These techniques help determine structural features, functional groups, and molecular weight confirmation.

A: Yes. [, ] The strong electron-withdrawing nitro group at the 2-position makes 2-Nitrobenzofuran a suitable dienophile in Diels-Alder reactions, especially those with normal electron demand. This property allows for the synthesis of diverse dibenzofurans. The nitro group can be subsequently eliminated thermally, offering a route to further functionalization. [, ]

A: Dearomatization reactions disrupt the aromaticity of a compound, often leading to the formation of new rings and stereocenters. 2-Nitrobenzofuran, being electron-deficient due to the nitro group, readily undergoes various dearomative reactions. Examples include dearomative Michael additions, [, , ] [3+2] cycloadditions, [, , , , , , , , , ] and [4+2] annulations. [] These reactions provide efficient routes to complex, polycyclic structures with potential biological applications.

A: 2-Nitrobenzofuran derivatives have shown promise as antimicrobial agents, [, ] including activity against bacteria, parasites (like trichomonas and amoebas). [, , , , , ] Some derivatives have also been investigated for their potential as radiosensitizers, [, ] enhancing the effectiveness of radiotherapy in cancer treatment.

A: While a detailed understanding requires further investigation, the position and type of substituents on the benzofuran ring system significantly influence the biological activity of 2-Nitrobenzofuran derivatives. [, , , ] For instance, the presence of methoxy groups can impact antimicrobial activity. [] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific therapeutic applications.

A: The provided abstracts focus on the synthesis and reactivity of 2-Nitrobenzofurans. Thorough toxicological investigations are essential to assess the safety profile of this class of compounds for potential therapeutic use. [, ] Factors like dose, route of administration, and metabolic fate will influence toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,2-Dimethylpropanoyloxy)-4-[1-hydroxy-2-[[2-methyl-1-[(2-phenoxyacetyl)amino]propan-2-yl]amino]ethyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1220373.png)